L-Alanine,3-butenyl ester(9ci)

Description

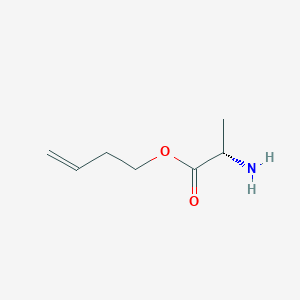

L-Alanine,3-butenyl ester(9ci) (CAS: 415928-83-5) is an ester derivative of the amino acid L-alanine, where the carboxylic acid group is substituted with a 3-butenyloxy moiety. This compound belongs to a class of amino acid esters widely studied for their applications in organic synthesis, pharmaceuticals, and specialty chemicals.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

but-3-enyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-10-7(9)6(2)8/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1 |

InChI Key |

KWVQWRBATWAAJL-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCCC=C)N |

Canonical SMILES |

CC(C(=O)OCCC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, 3-butenyl ester (9CI) typically involves the esterification of L-Alanine with butenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of L-Alanine, 3-butenyl ester (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: L-Alanine, 3-butenyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

L-Alanine, 3-butenyl ester (9CI) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of L-Alanine, 3-butenyl ester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine and butenyl alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogs and Key Differences

L-Alanine esters vary primarily in the substituent attached to the carboxylic acid group. Below is a comparison with prominent analogs:

Table 1: Structural and Physicochemical Comparison

*Inferred from alanine esterification with 3-butenol; †Calculated based on formula.

Stability and Reactivity

- Hydrolysis Sensitivity : L-Alanine benzyl ester hydrolyzes rapidly in aqueous solutions to release L-alanine, as shown by HPLC-UV studies . The 3-butenyl ester’s unsaturated chain may confer intermediate stability between volatile methyl esters and bulkier benzyl analogs.

- Thermodynamic Parameters : L-Alanine methyl ester exhibits enthalpy (ΔH) and entropy (ΔS) values of -42.1 kJ/mol and -98.5 J/mol·K, respectively, indicating exothermic hydrolysis . Similar studies for the 3-butenyl ester are lacking but could predict higher entropy due to the flexible butenyl chain.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing L-Alanine,3-butenyl ester with high enantiomeric purity?

- Methodological Answer : Synthesis can be optimized using esterification protocols similar to those applied for L-alanine ethyl ester derivatives. For example, sequential alkylation or acylation reactions under anhydrous conditions, coupled with chiral chromatography (e.g., HPLC with chiral columns) to ensure enantiomeric purity. Stability of intermediates during synthesis should be monitored via HPLC-UV, as demonstrated in studies on benzyl ester analogs .

Q. How can researchers evaluate the aqueous stability of L-Alanine,3-butenyl ester under physiological conditions?

- Methodological Answer : Stability assays should include time-course HPLC-UV analysis of the compound in buffered solutions (e.g., pH 7.4, 37°C). Accelerated hydrolysis studies using reagents like o-phthalaldehyde (OPA) can quantify hydrolysis rates, though OPA may artificially increase ester cleavage. Parallel stability tests without derivatization agents are critical to avoid artifacts, as shown in benzyl ester studies .

Q. Which analytical techniques are suitable for detecting hydrolysis products of L-Alanine,3-butenyl ester in biological matrices?

- Methodological Answer : Hydrolysis products (e.g., free L-alanine) can be detected using LC-MS or derivatization-based HPLC-UV. For example, OPA derivatization enhances sensitivity for amino acid detection but requires validation against non-derivatized controls to confirm hydrolysis kinetics. Solid-phase extraction (SPE) is recommended to isolate analytes from complex matrices .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in hydrolysis rates observed between derivatization agents (e.g., OPA vs. non-fluorescent tags)?

- Methodological Answer : Comparative studies using parallel analytical workflows are essential. For instance, OPA-based fluorescence assays should be cross-validated with mass spectrometry (untargeted LC-MS/MS) to distinguish true hydrolysis from reagent-induced cleavage. Statistical tools like Bland-Altman analysis can quantify discrepancies, as demonstrated in benzyl ester hydrolysis studies .

Q. How does the 3-butenyl ester group influence substrate recognition in amino acid transporters compared to other ester derivatives?

- Methodological Answer : Competitive inhibition assays using radiolabeled substrates (e.g., ³H-L-alanine) can assess transporter affinity. Structure-activity relationship (SAR) studies comparing 3-butenyl, benzyl, and t-butyl esters may reveal steric or electronic effects. For example, bulkier esters like t-butyl show reduced hydrolysis but lower transporter binding, as seen in SNAT2 inhibition studies .

Q. What mechanistic insights can be gained from modifying the ester group in click chemistry applications involving L-Alanine derivatives?

- Methodological Answer : The 3-butenyl group’s terminal alkene enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Kinetic studies using isotopically labeled azides (e.g., deuterium or ¹³C tags) can track reaction efficiency. Computational modeling (e.g., DFT calculations) may further elucidate electronic effects of the ester on reaction thermodynamics .

Data Contradiction and Validation

- Key Consideration : Discrepancies in hydrolysis rates between studies often arise from derivatization methods (e.g., OPA vs. non-fluorescent assays) or buffer composition differences. Cross-platform validation using orthogonal techniques (HPLC-UV, LC-MS, NMR) is critical to confirm data reproducibility .

Experimental Design Recommendations

- For Stability Studies : Use inert buffers (e.g., sodium perchlorate) to minimize ionic interference in potentiometric measurements. Include controls for auto-hydrolysis and matrix effects .

- For SAR Studies : Combine competitive transporter assays with molecular docking simulations to map binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.